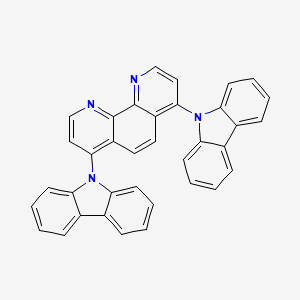
4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline
Übersicht
Beschreibung
“4,7-Di(9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine” is a type of Donor–Acceptor–Donor (D–A–D) molecule . These molecules are considered promising for Near-Infrared (NIR) fluorescence materials .
Synthesis Analysis
This compound was synthesized by dehydrogenation of “4,7-bis(1,2,3,4,4a,9a-hexahydro-9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine” with “2,3-dichloro-5,6-dicyano-1,4-benzoquinone” in toluene .Molecular Structure Analysis
The structure of the synthesized compound was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, IR, and UV spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
The photophysical properties of the compound were studied and compared with spectral data of the [1,2,5]thiadiazolo[3,4-d]pyridazine analogue .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline has been synthesized in various forms for research purposes. New approaches to synthesize 4,7-dichloro-1,10-phenanthrolines and their corresponding 9H-carbazol-9-yl derivatives have been developed. These compounds, including 4,7-di(9H-carbazol-9-yl)-9-oxo-9,10-dihydro-1,10-phenanthroline-5-carbonitrile, have been characterized using techniques like MS, HRMS, GC-MS, and X-ray diffraction measurements (Nycz et al., 2019).
Photophysical Studies and Applications in OLEDs
Studies on cationic Ir(III) complexes with functionalized 1,10-phenanthroline ancillary ligands, including this compound, have revealed significant improvements in photoluminescence quantum yields (PLQYs). This advancement indicates potential applications in light-emitting electrochemical cells (LECs) and organic vapor sensing due to good thermal stability and enhanced photophysical properties (Shan et al., 2012).
Electropolymerized Film for Heavy Metal Detection
This compound has been utilized in the synthesis of a novel electro-active compound for modifying electrodes. This compound, combined with a glassy carbon electrode, shows excellent selectivity and sensitivity towards Pb2+ ions, making it valuable for detecting heavy metals in environmental samples (Changyin et al., 2015).
Role in Lanthanide Coordination Compounds
Research has been conducted on the synthesis of lanthanide coordination compounds with a new aromatic carboxylate ligand derived from this compound. These studies explore the photophysical properties of lanthanide complexes, which could lead to applications in optical devices (Raphael et al., 2012).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is part of the donor-acceptor-donor (d-a-d) type molecules, which are generally used in the design of various electronic devices .
Mode of Action
The compound interacts with its targets through a process known as dehydrogenation . This process involves the removal of hydrogen atoms from the molecule, leading to changes in its structure and properties .
Biochemical Pathways
The compound’s synthesis involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in toluene , which may suggest involvement in redox reactions and aromatic compound synthesis pathways.
Result of Action
The compound is considered a promising candidate for a highly efficient red thermally activated delayed fluorescence emitter (TADF) and a high-efficiency organic light-emitting diode (OLED) . This suggests that the compound’s action results in the emission of near-infrared (NIR) fluorescence .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline. Factors such as temperature, pH, and the presence of other compounds can affect its fluorescence properties and efficiency as a TADF and OLED .
Eigenschaften
IUPAC Name |
4,7-di(carbazol-9-yl)-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22N4/c1-5-13-29-23(9-1)24-10-2-6-14-30(24)39(29)33-19-21-37-35-27(33)17-18-28-34(20-22-38-36(28)35)40-31-15-7-3-11-25(31)26-12-4-8-16-32(26)40/h1-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPNEZBNLFFDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C5C=CC6=C(C=CN=C6C5=NC=C4)N7C8=CC=CC=C8C9=CC=CC=C97 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857031 | |
| Record name | 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
676542-82-8 | |
| Record name | 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1,2,3]Triazolo[4,5-b]pyridin-3-yl-benzoic acid](/img/structure/B3149617.png)

![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B3149634.png)
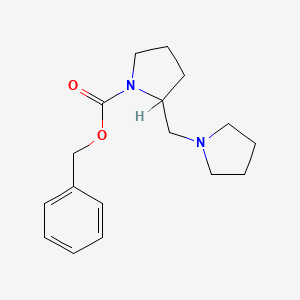

![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3149655.png)
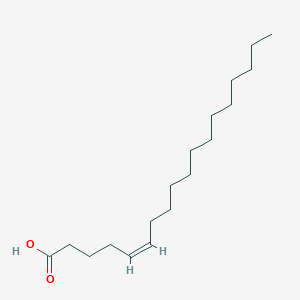
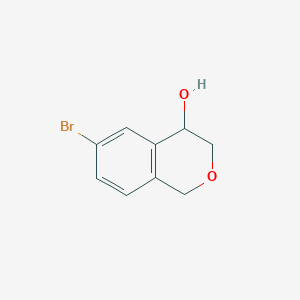
![2,8-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3149674.png)
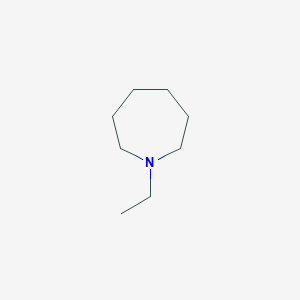
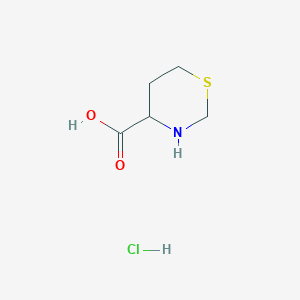
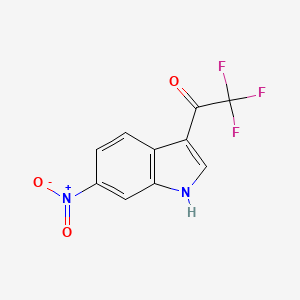

![4-[(Methylamino)methyl]benzoic acid hydrochloride](/img/structure/B3149710.png)